molecular formula C8H14 B14422390 (Z)-2,4-Hexadiene, 2,4-dimethyl- CAS No. 82937-00-6

(Z)-2,4-Hexadiene, 2,4-dimethyl-

Cat. No.: B14422390
CAS No.: 82937-00-6
M. Wt: 110.20 g/mol
InChI Key: KETIPZIBBSVDPW-YVMONPNESA-N
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Description

(Z)-2,4-Hexadiene, 2,4-dimethyl- is an organic compound characterized by the presence of two double bonds and two methyl groups attached to the hexadiene chain. This compound falls under the category of alkenes, which are hydrocarbons containing carbon-carbon double bonds. The “Z” designation indicates the geometric configuration of the double bonds, where the higher priority substituents are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4-Hexadiene, 2,4-dimethyl- can be achieved through various organic reactions. One common method involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-2,4-Hexadiene, 2,4-dimethyl- may involve catalytic processes such as olefin metathesis. This method utilizes transition metal catalysts, such as ruthenium or molybdenum complexes, to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4-Hexadiene, 2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming alkanes. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br2) can yield dibromo derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: H2 with Pd catalyst

    Substitution: Br2 for bromination

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alkanes

    Substitution: Dibromo derivatives

Scientific Research Applications

(Z)-2,4-Hexadiene, 2,4-dimethyl- has several applications in scientific research:

    Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry of alkenes.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as natural products and pharmaceuticals.

    Medicine: It may be utilized in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2,4-Hexadiene, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound reacts with oxidizing agents to form epoxides or diols through the addition of oxygen atoms to the double bonds. In reduction reactions, the compound undergoes hydrogenation, where hydrogen atoms are added to the double bonds, converting them into single bonds.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,4-Hexadiene, 2,4-dimethyl-: The “E” isomer has the higher priority substituents on opposite sides of the double bond.

    2,4-Hexadiene: Lacks the methyl groups present in (Z)-2,4-Hexadiene, 2,4-dimethyl-.

    2,4-Dimethyl-1,3-butadiene: Contains a different arrangement of double bonds and methyl groups.

Uniqueness

(Z)-2,4-Hexadiene, 2,4-dimethyl- is unique due to its specific geometric configuration and the presence of two methyl groups, which influence its reactivity and properties. This compound’s distinct structure makes it valuable for studying stereochemistry and reaction mechanisms in organic chemistry.

Properties

CAS No.

82937-00-6

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(4Z)-2,4-dimethylhexa-2,4-diene

InChI

InChI=1S/C8H14/c1-5-8(4)6-7(2)3/h5-6H,1-4H3/b8-5-

InChI Key

KETIPZIBBSVDPW-YVMONPNESA-N

Isomeric SMILES

C/C=C(/C)\C=C(C)C

Canonical SMILES

CC=C(C)C=C(C)C

Origin of Product

United States

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